1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine
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Overview
Description
1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its two pyrazole rings, each substituted with methyl groups, and an amine group linked to one of the pyrazole rings via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring . The methylation of the pyrazole rings can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl-
- 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione
Uniqueness
1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N5 |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-8-10(7-15(3)13-8)11-4-9-5-12-14(2)6-9/h5-7,11H,4H2,1-3H3 |
InChI Key |
PBGWBQNSYJEJFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CN(N=C2)C)C |
Origin of Product |
United States |
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